molecular formula C12H13ClN2 B2790721 4-Chloro-3-ethyl-2-methylquinolin-6-amine CAS No. 332150-06-8

4-Chloro-3-ethyl-2-methylquinolin-6-amine

Cat. No. B2790721
CAS RN: 332150-06-8
M. Wt: 220.7
InChI Key: XFWWXVQLDGUZAT-UHFFFAOYSA-N
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Description

4-Chloro-3-ethyl-2-methylquinolin-6-amine is a nitrogen-containing bicyclic compound. It belongs to the quinoline family, which is widely found in nature and has diverse applications in medicine, food, catalysts, dyes, materials, refineries, and electronics. The quinoline nucleus appears in various biological compounds, including those with antimalarial, antimicrobial, antidepressant, antiviral, anticancer, and anti-inflammatory properties. Its molecular formula is C₁₂H₁₃ClN₂ .


Synthesis Analysis

Several synthetic methods exist for quinolines. Notably, the Combes/Conrad–Limpach reaction is a condensation process involving a primary aryl amine and a 1,3-diketone or b-keto-aldehyde or 1,3-dialdehyde. This reaction produces an enamine intermediate, which cyclodehydrates to form quinoline. Other classical synthesis protocols include Gould–Jacob, Friedländer, Ptzinger, Skraup, and Doebner von Miller. Additionally, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols contribute to quinoline construction and functionalization .


Molecular Structure Analysis

The molecular structure of This compound consists of a quinoline ring system with a chlorine atom, an ethyl group, and a methyl group. The chlorine substitution occurs at position 4, the ethyl group at position 3, and the methyl group at position 2. The overall structure is essential for its biological activities .


Chemical Reactions Analysis

Quinolines exhibit important biological activities, including antimicrobial, antimalarial, antidepressant, and anticancer effects. Their antimicrobial activity depends on substitution on the heterocyclic pyridine ring. Quinolines inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death .


Physical And Chemical Properties Analysis

  • Monoisotopic Mass : 281.097137 Da

properties

IUPAC Name

4-chloro-3-ethyl-2-methylquinolin-6-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2/c1-3-9-7(2)15-11-5-4-8(14)6-10(11)12(9)13/h4-6H,3,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFWWXVQLDGUZAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C2C=CC(=CC2=C1Cl)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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